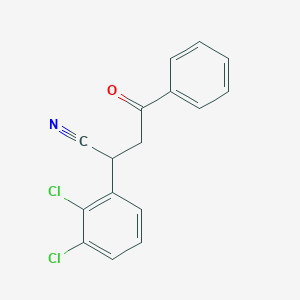![molecular formula C14H17Cl B2551662 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287272-99-3](/img/structure/B2551662.png)
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in drug design, enhancing the metabolic stability and permeability of the molecules .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic hydrocarbon.
Functionalization: The [1.1.1]propellane undergoes a series of functionalization reactions to introduce the chloromethyl and 2,5-dimethylphenyl groups.
Reaction Conditions: These reactions often require specific conditions such as light irradiation, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form hydrocarbons.
Reagents and Conditions: Common reagents include nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Material Science: The compound’s rigidity and stability make it useful in the development of new materials with specific mechanical properties.
Chemical Biology: It can be used as a probe to study biological processes due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(Hydroxymethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane: This compound has a hydroxymethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: This compound lacks the methyl groups on the phenyl ring, which can influence its chemical properties and interactions.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-3-4-11(2)12(5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBENFBRLKNXODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)
![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)


![3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2551583.png)
![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2551584.png)
![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)
![4-fluoro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2551592.png)



![methyl 3-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoate](/img/structure/B2551601.png)
